N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine
Description
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-17-8-15(16(21(22)23)9-18(17)25-2)10-20-19-13-4-11-3-12(6-13)7-14(19)5-11/h8-9,11-14,19-20H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAPHNZQVKZOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2C3CC4CC(C3)CC2C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970946 | |
| Record name | N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-69-3 | |
| Record name | N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloroformate, which is then reacted with adamantan-2-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like methanol or acetone, and the process is sensitive to moisture and light .
Chemical Reactions Analysis
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its chemical properties, biological activities, and relevant case studies.
Structural Information
- Chemical Formula : C19H26N2O4
- CAS Number : 2028327-70-8
- Molecular Weight : 342.43 g/mol
The compound features an adamantane core substituted with a nitrophenyl group, which contributes to its unique pharmacological properties. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.
Pharmacological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Psychoactive Effects : Like other derivatives in the 2C family, this compound may interact with serotonin receptors, potentially leading to hallucinogenic effects.
- Antidepressant Properties : Some studies suggest that adamantane derivatives can influence mood disorders by modulating neurotransmitter systems.
Case Studies
- Clinical Observations : A study highlighted the clinical implications of similar compounds in emergency medicine. Patients exposed to related psychoactive substances exhibited symptoms such as tachycardia and hypertension, necessitating careful monitoring and treatment protocols .
- Metabolism Research : Investigations into the metabolic pathways of related compounds have shown that they can produce various metabolites detectable in biological samples. This information is vital for toxicology and forensic analysis .
Toxicology and Forensic Science
The detection of this compound in biological matrices is crucial for toxicological assessments. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in urine and blood samples.
Medicinal Chemistry
Due to its structural characteristics, this compound serves as a lead for developing new therapeutic agents targeting central nervous system disorders. The modification of the nitrophenyl group could lead to derivatives with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo photolytic cleavage, releasing active intermediates that can participate in further chemical reactions. This property makes it valuable in controlled-release applications and photochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Derivatives
Structural Modifications and Physicochemical Properties
The table below compares N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine with key analogs:
Key Observations:
- Methoxy substituents (e.g., in the target compound and N-(3,4,5-trimethoxyphenyl)adamantan-2-amine) improve solubility but reduce lipophilicity relative to halogens .
- Molecular Weight : The target compound has the highest estimated molecular weight (~371 g/mol) among the listed analogs, which may impact bioavailability.
- Biological Activity : Bromantane’s psychoactive properties are well-documented, while the dihydrodioxin-pyrazole hybrid () demonstrates cytotoxicity, suggesting that aromatic heterocycles significantly modulate pharmacological profiles .
Pharmacological and Industrial Relevance
- Bromantane : Approved under EU regulations as a psychoactive substance, emphasizing the regulatory scrutiny of adamantane derivatives with aryl substituents .
- Nitroaromatic Derivatives : The nitro group in the target compound may confer antimicrobial or antiparasitic activity, analogous to nitrofurans, though this remains speculative without direct data.
- Cytotoxic Agents : The dihydrodioxin-pyrazole hybrid’s activity against parasites () suggests that adamantane’s rigidity enhances target binding in complex hybrids .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Chan-Lam coupling , where adamantan-2-amine reacts with a halogenated 4,5-dimethoxy-2-nitrophenyl precursor (e.g., brominated or iodinated derivatives) in the presence of a palladium catalyst (e.g., Pd(dba)₂), a ligand (e.g., BINAP), and a base (e.g., NaOtBu) in anhydrous dioxane at 80–100°C for 8–12 hours. Yields typically range from 35% to 74%, depending on steric hindrance from the adamantane core . Alternatively, reductive amination between 4,5-dimethoxy-2-nitrobenzaldehyde and adamantan-2-amine using NaBH₃CN or NaBH(OAc)₃ in dichloromethane at room temperature may be employed, with yields optimized by controlling stoichiometry and pH .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodological Answer : ¹H/¹³C NMR is essential for confirming the methylene bridge between the adamantane and nitrophenyl groups. Key diagnostic signals include the adamantane protons (δ 1.5–2.2 ppm, multiplet) and aromatic protons from the nitrophenyl group (δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight, while X-ray crystallography (using SHELX programs) resolves steric effects caused by the adamantane cage . Purity is assessed via HPLC with UV detection at 254 nm, exploiting the nitro group’s strong absorbance .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Methodological Answer : The adamantane core imparts high thermal stability and lipophilicity (logP ~3.5), while the 4,5-dimethoxy-2-nitrophenyl group introduces redox activity (e.g., nitro reduction to amine under H₂/Pd-C). The compound is sparingly soluble in water but dissolves in DMSO, THF, or chloroform. Stability studies under light exposure are critical due to the nitro group’s potential for photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects from the adamantane and nitro groups influence its utility in catalytic reactions?
- Methodological Answer : The adamantane’s rigid cage creates steric hindrance, limiting access to the amine nitrogen in reactions like nucleophilic substitutions. However, this property can enhance selectivity in asymmetric catalysis by restricting conformational flexibility. The electron-withdrawing nitro group activates the phenyl ring for electrophilic substitutions (e.g., nitration or sulfonation), but competing reduction pathways (e.g., nitro → amine) must be controlled using mild reducing agents (e.g., SnCl₂/HCl) . Computational DFT studies (e.g., Gaussian 16) are recommended to model transition states and predict regioselectivity .
Q. What experimental strategies address contradictions in reported reactivity data for adamantane-nitrophenyl hybrids?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts in cross-coupling) often arise from trace moisture or oxygen sensitivity of intermediates. Rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere (Ar/N₂ glovebox) are critical. For photochemical studies, calibrate light sources (e.g., 365 nm LED) to avoid over-irradiation, which can degrade the nitro group. Reproducibility is improved by standardizing purification methods (e.g., flash chromatography vs. recrystallization) .
Q. How can this compound serve as a photolabile protecting group in organic synthesis?
- Methodological Answer : The 2-nitrobenzyl moiety undergoes UV-induced cleavage (λ = 300–350 nm) via a Norrish Type II mechanism, releasing adamantan-2-amine and generating a carbonyl intermediate. To optimize photolysis, prepare derivatives with electron-donating groups (e.g., methoxy) at the 4,5-positions, which redshift absorbance and enhance quantum yield. Monitor reaction progress using in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
